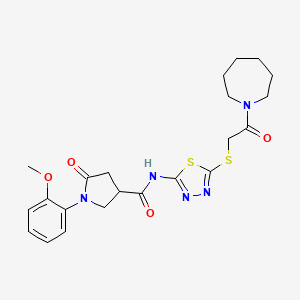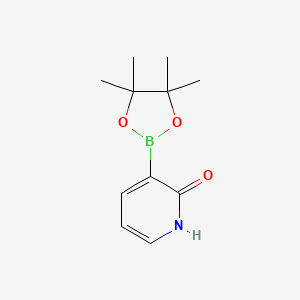![molecular formula C12H22N2O2 B2826594 Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate CAS No. 2241130-97-0](/img/structure/B2826594.png)
Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate is a chemical compound with the CAS Number: 2361635-71-2 . It has a molecular weight of 240.35 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI Code for this compound is1S/C13H24N2O2/c1-12(2,3)17-11(16)14-8-10-7-13(15-9-10)5-4-6-13/h10,15H,4-9H2,1-3H3,(H,14,16) . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is an oil-like substance . It is typically stored at 4 degrees Celsius . The compound has a molecular weight of 240.35 .Scientific Research Applications
Photochemical and Thermal Rearrangement
A study by Lattes et al. (1982) explored the photochemical and thermal rearrangement of oxaziridines, providing experimental evidence supporting the stereoelectronic control theory. While the specific chemical studied is a spirooxaziridine derivative, this research offers insight into the behavior of related compounds under photochemical conditions, potentially applicable to the tert-butyl carbamate of interest (Lattes et al., 1982).
Synthesis and Derivatization
Meyers et al. (2009) described scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. This study highlights methodologies for selective derivatization on azetidine and cyclobutane rings, providing a gateway to novel compounds. The techniques and principles discussed could be relevant to the derivatization of tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate for accessing new chemical spaces (Meyers et al., 2009).
Protecting Group Strategies
Lebel and Leogane (2005) investigated a mild and efficient one-pot Curtius rearrangement process for the formation of tert-butyl carbamates from carboxylic acids. This method highlights a general approach for introducing tert-butyl carbamate protecting groups, which could be directly relevant to the handling and functionalization of this compound (Lebel & Leogane, 2005).
Novel Reagent for Boc Protecting Group
Rao et al. (2017) introduced a new reagent for the preparation of N-Boc-amino acids, which could offer an alternative method for introducing tert-butyl carbamate protecting groups. This advancement may provide a more stable and efficient route for the synthesis and protection of amino compounds, including this compound (Rao et al., 2017).
Chemical Space Exploration
A study by Alker et al. (1997) described the use of tert-butyl carbamate derivatives for generating chiral azomethine ylids under mild conditions, showcasing the compound's utility in synthesizing novel organic frameworks. This suggests the versatility of this compound in organic synthesis, particularly in the construction of complex molecular structures (Alker et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(13-8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHLULPPBFQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2826514.png)


![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)


![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)

![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)


![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)

